molecular formula C20H26O4 B563657 Pterisolic acid C CAS No. 1401419-87-1

Pterisolic acid C

Número de catálogo: B563657
Número CAS: 1401419-87-1
Peso molecular: 330.424
Clave InChI: MOEGAVNUGPZNDZ-OBHGLWADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pterisolic acid C is a diterpenoid compound isolated from the fern Pteris semipinnata . It has the molecular formula C₂₀H₂₆O₄, a molecular weight of 313.35643 g/mol, and a CAS registry number of 1401419-87-1 . Structurally, it belongs to the ent-kaurane diterpenoid family, characterized by a tetracyclic skeleton with hydroxyl and carboxylic acid substituents .

This compound has demonstrated moderate cytotoxic activity against human cancer cell lines, including colon (HCT-116), liver (Hep G2), and gastric (BGC-823) cancers, with IC₅₀ values ranging from 10–50 μM . Unlike its congener pterisolic acid B, which exhibits cytoprotective effects via Nrf2 activation, this compound lacks the α,β-unsaturated carbonyl moiety critical for covalent modification of Keap1, a key regulator of oxidative stress responses .

Propiedades

IUPAC Name

(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGAVNUGPZNDZ-OBHGLWADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194053
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-87-1
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pterisolic acid C can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthetic route typically involves the formation of the ent-kaurane skeleton, followed by specific functional group modifications to yield this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the fern Pteris semipinnata. The process includes harvesting the plant material, followed by solvent extraction using ethanol or other suitable solvents. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound.

Análisis De Reacciones Químicas

Types of Reactions: Pterisolic acid C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst. The reactions are usually conducted under an inert atmosphere.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles. The reactions are often carried out in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Pterisolic acid C exhibits a range of biological activities attributed to its ability to modulate cellular pathways. Its mechanism of action is closely linked to the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This pathway is vital for the expression of various cytoprotective enzymes, making this compound a candidate for chemoprotective applications.

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

  • Chemoprotective Agent : Research indicates that this compound can mitigate the adverse effects of chemotherapy by activating the Nrf2 pathway, thus enhancing the cellular defense mechanisms against oxidative damage caused by chemotherapeutic agents like cisplatin .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly beneficial in conditions associated with inflammation and chronic diseases .
  • Potential in Cancer Therapy : this compound's ability to induce Nrf2-mediated cytoprotection suggests its potential as an adjunct therapy in cancer treatment, where it could help protect normal tissues from the cytotoxic effects of chemotherapy while allowing tumor cells to be targeted effectively .

Data Table: Summary of Biological Activities

Activity Description Reference
Chemoprotective EffectsReduces toxicity of cisplatin in kidney cells via Nrf2 activation
Antioxidant ActivityScavenges reactive oxygen species and reduces oxidative stress
Cytoprotective MechanismModulates expression of cytoprotective enzymes (e.g., NQO1, HO-1)

Case Study 1: Chemoprotection Against Cisplatin-Induced Cytotoxicity

In a study evaluating the protective effects of this compound on HKC (human kidney cells), researchers treated cells with cisplatin alongside varying concentrations of this compound. The results indicated a dose-dependent increase in cell viability, highlighting its potential as a chemoprotective agent.

  • Findings :
    • Cell viability increased significantly with higher concentrations of this compound.
    • The compound reduced intracellular levels of reactive oxygen species during cisplatin treatment.

Case Study 2: Antioxidant Activity Assessment

A separate investigation focused on the antioxidant properties of this compound using various in vitro assays. The study measured its effectiveness in scavenging free radicals and reducing oxidative stress markers.

  • Findings :
    • This compound exhibited strong free radical scavenging activity.
    • It effectively decreased markers of oxidative stress in treated cells compared to controls.

Mecanismo De Acción

The mechanism of action of pterisolic acid C involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By activating the Nrf2 pathway, this compound enhances the expression of antioxidant and detoxification enzymes, thereby providing cytoprotective effects against oxidative stress and inflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pterisolic Acid C and Analogues

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity Source
This compound C₂₀H₂₆O₄ 313.35643 Ent-kaurane skeleton; hydroxyl and carboxylic acid groups Cytotoxic (IC₅₀: 10–50 μM in HCT-116, Hep G2, BGC-823) Pteris semipinnata
Pterisolic acid B C₂₀H₂₄O₅ 344.40 α,β-unsaturated carbonyl; diterpenoid lactone Nrf2 activator (EC₅₀: ~4 μM); cytoprotective against cisplatin-induced toxicity Pteris semipinnata
Pterisolic acid A C₂₀H₂₆O₅ 346.40 Additional hydroxyl group at C3 Cytotoxic (activity weaker than this compound) Pteris semipinnata
Pterisolic acid D C₂₀H₃₀O₅ 313.35643 Saturated enone moiety Inactive in Nrf2 activation; used as a negative control in SAR studies Synthetic derivative
Pterisolic acid E C₂₀H₂₈O₅ 330.40 Epoxidized ring structure Unknown bioactivity; structural analogue Pteris semipinnata
Pterisolic acid F C₂₀H₂₆O₄ 313.35643 Isomeric configuration at C16 Moderate cytotoxicity (similar to this compound) Pteris semipinnata

Key Findings from Comparative Studies

Structural Determinants of Bioactivity: The α,β-unsaturated carbonyl group in pterisolic acid B enables covalent binding to Keap1’s Cys171, disrupting Nrf2 degradation and activating antioxidant pathways . This feature is absent in this compound, explaining its lack of cytoprotective effects . Pterisolic acid D, a saturated enone derivative of pterisolic acid B, loses Nrf2 activation capacity, confirming the necessity of the α,β-unsaturated motif .

Cytotoxicity vs. Cytoprotection: While this compound and F show cytotoxicity, pterisolic acid B protects normal cells (e.g., HKC renal cells) from cisplatin-induced apoptosis by reducing ROS levels and upregulating Nrf2-dependent genes like HO-1 and NQO1 .

SAR (Structure-Activity Relationship) Insights: Hydroxylation at C3 in pterisolic acid A reduces cytotoxicity compared to this compound, suggesting steric or electronic effects modulate activity .

Research Implications and Gaps

  • Therapeutic Potential: Pterisolic acid B’s Keap1-targeting mechanism offers a template for designing chemoprotective adjuvants in chemotherapy . In contrast, this compound’s cytotoxicity warrants exploration in targeted cancer therapies .
  • Unresolved Questions : The exact targets of this compound and F remain unidentified. Further studies using chemical probes (e.g., biotinylated derivatives) could elucidate their mechanisms .

Actividad Biológica

Pterisolic acid C, a naturally occurring diterpenoid isolated from the fern Pteris semipinnata, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound belongs to the ent-kaurane family of diterpenoids. It is primarily extracted from the Pteris semipinnata plant through solvent extraction methods, followed by purification techniques such as high-performance liquid chromatography (HPLC) . The molecular structure of this compound features specific hydroxyl and carboxyl groups that contribute to its biological activity.

Cytotoxicity

Research indicates that this compound exhibits moderate cytotoxic activity against various human cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)
  • BGC-823 (gastric cancer)

These findings suggest potential anti-cancer properties, although further investigations are necessary to elucidate its mechanisms of action and efficacy .

Antioxidant and Anti-inflammatory Effects

This compound has been identified as a potential antioxidant, capable of modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of this pathway enhances the expression of antioxidant enzymes, providing cytoprotective effects against oxidative stress and inflammation . This mechanism is crucial for its potential use in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been shown to modulate various signaling pathways, particularly those involved in cellular defense mechanisms. The activation of the Nrf2 pathway leads to increased expression of detoxification enzymes, which can protect cells from damage caused by reactive oxygen species (ROS) .

Comparative Analysis with Related Compounds

This compound is part of a series of ent-kaurane diterpenoids that include other compounds like pterisolic acids A, B, D, E, and F. These compounds share a similar core structure but differ in their functional groups and stereochemistry. The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to its analogs .

Compound NameSourceKey Activity
Pterisolic Acid APteris semipinnataAntioxidant and anti-inflammatory
Pterisolic Acid BPteris semipinnataNrf2 activator
This compoundPteris semipinnataModerate cytotoxicity

Case Studies and Research Findings

  • Cytotoxic Activity Study : A study investigating the cytotoxic effects of this compound on HCT-116 cells revealed a dose-dependent response with significant cell death observed at higher concentrations. This suggests that this compound may be a candidate for further development as an anti-cancer agent .
  • Nrf2 Pathway Activation : Another study demonstrated that this compound activates the Nrf2 pathway similarly to its analogs. This activation was shown to enhance the expression of protective enzymes in cellular models exposed to oxidative stress .
  • Pharmacological Review : A comprehensive review highlighted various pharmacological effects associated with ferns' secondary metabolites, including those from Pteris semipinnata. It emphasized the potential for these compounds in treating diseases related to oxidative stress and inflammation .

Q & A

Q. What are the standard protocols for isolating Pterisolic acid C from natural sources?

this compound is typically isolated from ethanol extracts of Pteris species using column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative HPLC. Key steps include:

  • Extraction : Ethanol or methanol extraction under reflux, followed by solvent partitioning (e.g., ethyl acetate for enrichment of diterpenoids) .
  • Purification : NMR-guided fractionation to track target compounds, with structural confirmation via ESI-MS and 1D/2D NMR spectroscopy .
  • Purity Validation : HPLC-DAD/ELSD (>95% purity) and comparison with published spectral data .

Q. How is this compound characterized structurally?

Structural elucidation involves:

  • Spectroscopic Methods : 1H/13C NMR for functional group identification, COSY and HMBC for connectivity mapping, and NOESY for stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C20H26O5 for Pterisolic acid A, a structural analog) .
  • X-ray Crystallography : Limited due to low crystal yield; alternative methods include computational modeling (e.g., DFT for energy-minimized conformers) .

Q. What in vitro models are used to screen this compound’s bioactivity?

Common assays include:

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HepG2, A549) with IC50 determination .
  • Antioxidant Potential : DPPH radical scavenging and SOD activity assays .
  • Anti-inflammatory Effects : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Extraction Variability : Differences in plant sources, extraction solvents, or seasonal variations. Mitigate via standardized protocols (e.g., USP guidelines) and phytochemical profiling .
  • Assay Sensitivity : Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm protein-level effects .
  • Dose-Dependency : Establish full dose-response curves (0.1–100 µM) to identify non-linear effects .

Q. What strategies optimize the solubility and stability of this compound in experimental formulations?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Nanocarrier Systems : Liposomal encapsulation to improve bioavailability in pharmacokinetic studies .

Q. How to validate the reproducibility of this compound’s reported mechanisms (e.g., Nrf2 activation)?

  • Genetic Knockdown : siRNA-mediated silencing of Nrf2 in cell models to confirm pathway specificity .
  • Orthogonal Assays : Combine luciferase reporter assays with qPCR analysis of downstream genes (e.g., HO-1) .
  • Negative Controls : Use known Nrf2 inhibitors (e.g., ML385) to rule off-target effects .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation to Keap1 or other targets .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability under physiological conditions .
  • ADMET Prediction : SwissADME or pkCSM for pharmacokinetic profiling .

Methodological Challenges and Solutions

Q. How to address low yields of this compound in synthetic pathways?

  • Biocatalysis : Use engineered enzymes (e.g., cytochrome P450s) for stereoselective oxidation steps .
  • Semi-Synthesis : Start from abundant natural precursors (e.g., kaurenoic acid) for partial synthesis .
  • Scale-Up Optimization : Design of Experiments (DoE) to refine reaction parameters (temperature, catalyst loading) .

Q. What statistical approaches validate analytical method robustness for this compound quantification?

  • ICH Guidelines : Validate HPLC methods for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .
  • Multivariate Analysis : PCA to identify batch-to-batch variability in natural extracts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.